2,3-Dimethylphenyl methyl sulfide
Overview
Description
2,3-Dimethylphenyl methyl sulfide, also known as 1,2-Dimethyl-3-methylsulfanyl-benzene, is an organic compound with the molecular formula C9H12S. It is a derivative of phenyl methyl sulfide, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimethylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the reaction between 2,3-dimethylphenol and methylthiol. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
2,3-Dimethylphenyl methyl sulfide is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,3-Dimethylphenyl methyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides and sulfones, which can further participate in various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can enhance its nucleophilicity and facilitate electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyl methyl sulfide: The parent compound without the methyl substitutions.
2,4-Dimethylphenyl methyl sulfide: A similar compound with methyl groups at the 2nd and 4th positions.
3,4-Dimethylphenyl methyl sulfide: A similar compound with methyl groups at the 3rd and 4th positions.
Uniqueness
2,3-Dimethylphenyl methyl sulfide is unique due to the specific positioning of the methyl groups at the 2nd and 3rd positions on the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other methyl-substituted phenyl methyl sulfides .
Properties
IUPAC Name |
1,2-dimethyl-3-methylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDDJRJBQYPQBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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